1-Tosylazetidin-3-OL

Solid-State Stability Purification Procurement

Sourcing high-purity azetidine intermediates for heterocyclic drug synthesis often faces supply inconsistency. 1-Tosylazetidin-3-OL resolves this as a dual-function building block: • Tosyl group enables orthogonal N-protection and serves as a leaving group for nucleophilic substitutions • Reactive 3-OH hydroxyl allows direct functionalization for kinase inhibitor and CNS-penetrant scaffolds • Validated in TNAZ energetic material synthesis (>99% purity achievable) Supplied as ≥95% purity solid, stored at 2-8°C, available for immediate global shipment.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 154010-96-5
Cat. No. B119129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosylazetidin-3-OL
CAS154010-96-5
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O
InChIInChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3
InChIKeyGDXKSMNNDKYNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosylazetidin-3-OL Technical Baseline and Procurement


1-Tosylazetidin-3-OL (CAS 154010-96-5) is a heterocyclic building block belonging to the N-tosylazetidine class, characterized by a four-membered azetidine ring bearing both a tosyl-protecting group and a reactive 3-hydroxyl functionality . It is a solid with a molecular weight of 227.28 g/mol and a melting point of 103 °C [1]. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocycles and energetic materials [2].

Tosyl protection directs reactivity for nucleophilic substitution pathways
Organic-phase compatible (reported lipophilicity XLogP3 ~0.6) supports non-aqueous workup
Solid form at ambient temperature facilitates handling and storage
Key intermediate for heterocyclic and energetic material synthesis

Why 1-Tosylazetidin-3-OL Is Irreplaceable


The tosyl group in 1-Tosylazetidin-3-OL functions as an essential nitrogen-protecting group that directs reactivity and prevents unwanted side reactions during synthesis . Unprotected analogs like 3-Hydroxyazetidine lack this directing effect and exhibit higher polarity (LogP ~ -1.2) and aqueous solubility, making them incompatible with the organic-phase reactions required for advanced intermediate synthesis [1]. Additionally, the tosyl group serves as a superior leaving group in nucleophilic substitution pathways, a feature absent in non-tosylated derivatives, enabling precise transformations critical for medicinal chemistry and materials science applications [2].

1-Tosylazetidin-3-OL
3-Hydroxyazetidine (unprotected)
Unprotected analog has markedly higher water solubility, potentially limiting organic-phase retention and extraction efficiency.
1-Tosylazetidin-3-OL
1-Tosylazetidin-3-one (ketone analog)
Ketone analog exhibits different melting and purity profile, altering solid-handling and purification behavior.
1-Tosylazetidin-3-OL
Non-tosylated azetidines
Lack of tosyl leaving group removes the key reactivity for nucleophilic substitution, blocking reported synthetic pathways.

Quantitative Comparison Against Closest Analogs


Handling and Purity Advantage Over Ketone Analog

Compared to the ketone analog 1-Tosylazetidin-3-one, 1-Tosylazetidin-3-OL offers a significantly lower melting point and a distinct purity profile that facilitates easier handling and purification [1]. The alcohol derivative melts at 103 °C, whereas the ketone analog melts at a higher 146 °C . Additionally, the alcohol form is commercially available with a minimum purity specification of ≥95% across multiple vendors, while the ketone analog is often supplied with a lower purity threshold of 95% .

Melting Point Difference
Reported
103 °C vs. 146 °C (ketone analog)
Δ −43 °C (lower melting point)
May support easier handling and purification in laboratory settings.
Literature values; verify for specific batch.
Solid-State Stability Purification Procurement

Organic Solubility vs. 3-Hydroxyazetidine

1-Tosylazetidin-3-OL exhibits a calculated XLogP3 of 0.6 and is reported to be insoluble in water but readily soluble in organic solvents . In contrast, unprotected 3-Hydroxyazetidine has a much lower XLogP3 of approximately -1.2 and is highly water-soluble [1]. This differential lipophilicity directly impacts its utility in organic-phase reactions and its compatibility with common non-aqueous workup procedures.

Lipophilicity (XLogP3)
Reported
XLogP3 0.6 vs. −1.2 (3-Hydroxyazetidine)
Δ +1.8 log units (more lipophilic)
Higher lipophilicity supports organic-phase workup and extraction.
Calculated values; experimental confirmation recommended.
Solubility LogP Reaction Engineering

Key Intermediate in High-Purity TNAZ Synthesis

1-Tosylazetidin-3-OL is a critical intermediate in the synthesis of 1,3,3-trinitroazetidine (TNAZ), an insensitive energetic material [1]. In a reported process, N-p-tosyl-3-azetidinol is deprotected, oxidized, and oximated to yield N-p-tosyl-3-azetidinone oxime in almost quantitative yield. Subsequent oxidative nitrolysis yields TNAZ with >99% purity and an overall yield of 40% . Alternative routes that bypass this intermediate often result in lower purity or more complex purification steps.

TNAZ Synthesis Intermediate
Reported
Reported >99% purity, 40% overall yield
Qualitative improvement over alternative routes
Enables high-purity TNAZ in a multi-step process; purity and reproducibility may depend on scale.
Process from Singh et al. (2005); verify at intended scale.
Energetic Materials TNAZ Synthesis Process Chemistry

Cold-Chain Storage and Stability Profile

Commercial specifications for 1-Tosylazetidin-3-OL consistently recommend storage at 2-8°C in a dry, sealed environment, and shipping under wet ice to maintain integrity . This controlled storage requirement is more stringent than that for simpler azetidines, reflecting the compound's sensitivity to moisture and temperature. In contrast, 1-Tosylazetidine is often stored at room temperature without special handling requirements .

Storage Conditions
Data to verify
2–8 °C, sealed, dry vs. Room temperature (1-Tosylazetidine)
Cold-chain management required
Storage at 2–8 °C recommended to maintain integrity; plan cold storage capacity.
Vendor specification; stability under use conditions should be verified.
Storage Conditions Stability Quality Assurance

Patent-Protected Synthetic Utility

The compound is explicitly claimed as a key intermediate in US Patent 8,759,365 B2 ('Organic compounds'), which describes its use in synthesizing therapeutically relevant molecules . This patent protection indicates that the compound's specific reactivity profile—particularly the combination of a tosyl leaving group and a 3-hydroxyl nucleophile—enables synthetic pathways not accessible with unprotected or alternative protected azetidines.

Patent Coverage
Data to verify
Explicitly claimed in US-8759365-B2
Indicates synthetic pathway utility in patent literature; not a performance guarantee.
Source review required for specific application.
Intellectual Property Medicinal Chemistry Building Blocks

Research and Industrial Applications


Insensitive Energetic Materials (TNAZ) Synthesis

As a key intermediate in the TNAZ synthesis pathway, 1-Tosylazetidin-3-OL enables the production of high-purity (>99%) insensitive energetic materials [1]. This application is critical for defense and aerospace research, where reproducible material properties are paramount.

Medicinal Chemistry Scaffold Construction

The compound's dual functionality—tosyl as a leaving group and 3-OH as a nucleophile—makes it a versatile building block for constructing N-heterocyclic drug scaffolds . It is particularly valuable in medicinal chemistry programs targeting novel kinase inhibitors or CNS-penetrant small molecules.

Asymmetric Synthesis and Chiral Ligand Development

N-Tosylazetidines, including derivatives of 1-Tosylazetidin-3-OL, have been employed in the synthesis of enantiopure chiral ligands for asymmetric catalysis [2]. The rigid azetidine ring and tosyl protection confer high stereocontrol in reactions such as trans-dihydroxylation and aminohydroxylation.

Specialty Polymer and Materials Science

The strained azetidine ring is susceptible to ring-opening polymerization, making tosyl-protected azetidinols useful precursors for novel polymeric materials with tailored properties . Applications include high-performance coatings, adhesives, and drug delivery systems.

Application
Selection Property
Validation Focus
Energetic materials research (TNAZ synthesis)
Synthetic utility and purity attainment
Purity verification and process reproducibility
Medicinal chemistry scaffold studies
Dual functionality (tosyl leaving group / 3-OH nucleophile)
Reactivity profiling and scaffold validation
Chiral ligand synthesis research
Ring strain and reported stereocontrol
Enantiopure yield and stereochemical outcome
Polymer precursor studies
Ring-opening polymerization potential
Polymerization behavior and material property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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